molecular formula C16H34Cl2N2O4Pt B152137 Acddp CAS No. 129580-64-9

Acddp

Cat. No. B152137
M. Wt: 584.4 g/mol
InChI Key: VTOVJWCDWALFGL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acddp (2-amino-3-carboxy-1,4-naphthoquinone) is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.

Mechanism Of Action

The mechanism of action of Acddp is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. Acddp has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

Acddp has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and the suppression of tumor growth. The compound has also been shown to induce the production of cytokines and chemokines, which play a crucial role in the immune response.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Acddp in lab experiments is its ability to induce DNA damage and apoptosis in cancer cells. This makes it a valuable tool for investigating the mechanisms of action of cancer drugs and developing new cancer therapies. However, one of the limitations of using Acddp is its potential toxicity, which can limit its applications in certain experiments.

Future Directions

There are several future directions for the research on Acddp. One of the areas of interest is the development of new cancer therapies based on the compound. Another direction is the investigation of the molecular mechanisms of action of Acddp and its potential applications in other biological processes. Additionally, the development of new synthesis methods for Acddp and its analogs could lead to the discovery of new compounds with improved biological activity.
Conclusion:
Acddp is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. The synthesis method of Acddp is well-established, and the compound has been used in various studies to investigate the mechanisms of action of different biological processes. While there are some limitations to its use, Acddp has the potential to lead to the development of new cancer therapies and the discovery of new compounds with improved biological activity.

Synthesis Methods

Acddp can be synthesized by the reaction of 2-amino-3-chloro-1,4-naphthoquinone with sodium cyanide in the presence of a catalyst. The resulting compound is then hydrolyzed to yield Acddp. The synthesis of Acddp is a well-established method and has been reported in various scientific publications.

Scientific Research Applications

Acddp has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. Acddp has been used in various studies to investigate the mechanisms of action of different biological processes, including DNA damage and repair, oxidative stress, and apoptosis.

properties

CAS RN

129580-64-9

Product Name

Acddp

Molecular Formula

C16H34Cl2N2O4Pt

Molecular Weight

584.4 g/mol

IUPAC Name

azane;cyclohexanamine;pentanoate;platinum(4+);dichloride

InChI

InChI=1S/C6H13N.2C5H10O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2-3-4-5(6)7;;;;/h6H,1-5,7H2;2*2-4H2,1H3,(H,6,7);2*1H;1H3;/q;;;;;;+4/p-4

InChI Key

VTOVJWCDWALFGL-UHFFFAOYSA-J

SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

synonyms

azane, cyclohexanamine, pentanoate, platinum(+4) cation, dichloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.